molecular formula C8H11NO2 B14878098 5-Ethynyl-3-isopropyloxazolidin-2-one

5-Ethynyl-3-isopropyloxazolidin-2-one

Cat. No.: B14878098
M. Wt: 153.18 g/mol
InChI Key: KDVKQXKBVJEAOP-UHFFFAOYSA-N
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Description

5-Ethynyl-3-isopropyloxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class. Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-3-isopropyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of isopropylamine with ethynyl glyoxal to form the oxazolidinone ring. The reaction is usually carried out under mild conditions with a suitable catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often employs microwave irradiation techniques. This method enhances the reaction rate and yield by providing uniform heating and reducing reaction times . Additionally, palladium-catalyzed N-arylation of oxazolidinones with aryl bromides is another efficient method used in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-3-isopropyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethynyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazolidinones with various functional groups.

Mechanism of Action

The mechanism of action of 5-Ethynyl-3-isopropyloxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the peptidyl transferase center of the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting protein synthesis . This unique mechanism makes it effective against a wide range of Gram-positive bacteria, including those resistant to other antibiotics.

Comparison with Similar Compounds

    Linezolid: Another oxazolidinone with similar antibacterial properties.

    Tedizolid: Known for its enhanced potency and reduced side effects compared to linezolid.

    Contezolid: A newer oxazolidinone with promising clinical trial results.

Comparison: 5-Ethynyl-3-isopropyloxazolidin-2-one stands out due to its unique ethynyl group, which imparts distinct chemical reactivity and potential for further functionalization. Compared to linezolid and tedizolid, it may offer advantages in terms of synthesis and modification for specific applications .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-ethynyl-3-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H11NO2/c1-4-7-5-9(6(2)3)8(10)11-7/h1,6-7H,5H2,2-3H3

InChI Key

KDVKQXKBVJEAOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(OC1=O)C#C

Origin of Product

United States

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